![molecular formula C11H21NO3 B6599083 tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate CAS No. 1785229-94-8](/img/structure/B6599083.png)
tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate, also known as TBEMC, is an organic compound that has been widely used in scientific research and laboratory experiments. It is a white, solid crystalline compound that is insoluble in water, but is soluble in organic solvents. TBEMC has a variety of scientific applications, from its use in the synthesis of other compounds to its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate has a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 2-hydroxy-3-methyl-3-butyl-3-oxetanyl-2-ethylcarbamate, which is used as an intermediate in the synthesis of certain pharmaceuticals. It has also been used to study the mechanism of action of certain enzymes, such as the enzyme acetylcholinesterase.
Mecanismo De Acción
Tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate is known to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. This compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine and thus increasing its concentration in the body.
Biochemical and Physiological Effects
The increased concentration of acetylcholine in the body due to this compound has a variety of biochemical and physiological effects. It has been shown to increase alertness, attention, and memory, as well as reduce fatigue and improve overall cognitive performance. It has also been shown to increase muscle strength and reduce muscle fatigue, making it potentially beneficial for athletes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable, meaning it can be stored for long periods of time without significant degradation. However, it is important to note that this compound is a relatively potent inhibitor of acetylcholinesterase, and thus should be handled with care in the laboratory.
Direcciones Futuras
The potential applications of tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate are far-reaching, and there are many possible future directions for research. One potential direction is the development of this compound-based drugs for the treatment of cognitive disorders, such as Alzheimer’s disease. Additionally, this compound could be used to study the effects of acetylcholine on other physiological processes, such as muscle contraction and cardiovascular function. Finally, this compound could be used to develop new synthetic methods for the production of other compounds, such as pharmaceuticals.
Métodos De Síntesis
Tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate can be synthesized through a two-step process. The first step involves the reaction of tert-butyl alcohol with ethyl chloroformate, which yields tert-butyl chloroformate. This compound can then be reacted with 3-methyloxetane to form the desired product, this compound.
Propiedades
IUPAC Name |
tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-6-5-11(4)7-14-8-11/h5-8H2,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVSYWGIMSVUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{[1-(dimethylamino)cyclobutyl]methyl}carbamate](/img/structure/B6599004.png)
![4-methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6599015.png)
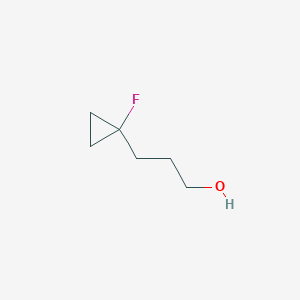

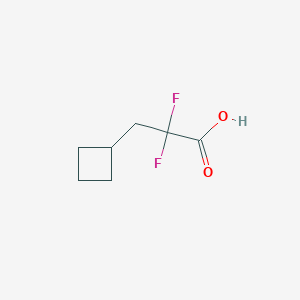
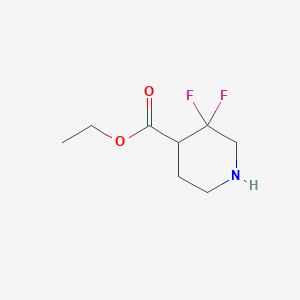
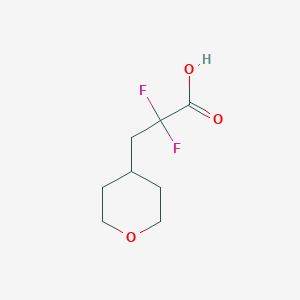
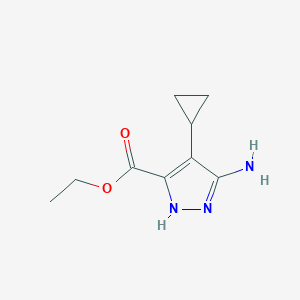
![3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6599059.png)
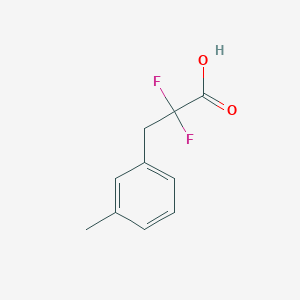
![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)
![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)

